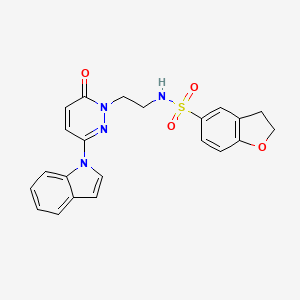

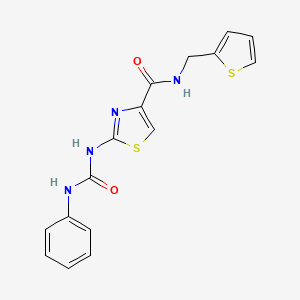

N-(2-(3-(1H-吲哚-1-基)-6-氧代哒嗪-1(6H)-基)乙基)-2,3-二氢苯并呋喃-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several interesting substructures including an indole, a pyridazine, and a dihydrobenzofuran. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and their derivatives have been used for the treatment of various disorders in the human body . Pyridazines are diazines (unsaturated six-membered heterocycles with two nitrogen atoms) and have been used in the synthesis of various pharmaceuticals. Dihydrobenzofurans are oxygen-containing heterocycles and have been found in a variety of natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The indole portion could potentially be introduced using methods such as the Fischer indole synthesis . The pyridazine could be synthesized using methods such as the condensation of hydrazines with 1,3-diketones. The dihydrobenzofuran could be synthesized from phenols and epoxides .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the presence of the heterocycles. The indole portion, for example, is known to undergo electrophilic substitution at the C3 position . The pyridazine could potentially undergo reactions at the nitrogen atoms, such as alkylation.科学研究应用

合成技术

- 一步合成:开发了一种一步合成方法来创建化合物,如 N-(2-(3-(1H-吲哚-1-基)-6-氧代哒嗪-1(6H)-基)乙基)-2,3-二氢苯并呋喃-5-磺酰胺,其中涉及亲核加成和环化反应 (Rozentsveig 等,2013)。

生物学筛选和分子对接

- 生物学筛选:具有 1,4-苯二氧六环部分的乙基化磺酰胺,在结构上与目标化合物相似,已显示出作为酶抑制剂和抗菌剂的潜力 (Irshad 等,2016)。

- 分子对接研究:与所讨论的磺酰胺在结构上相关的化合物已用于分子对接研究,以研究对特定酶或细菌菌株的潜在抑制作用 (Purushotham & Poojary,2018)。

抗菌和抗病毒活性

- 抗菌活性:各种磺酰胺,包括与目标化合物在结构上相似的磺酰胺,已显示出对不同细菌菌株有希望的抗菌活性 (Sarvaiya 等,2019)。

- 抗病毒特性:一些磺酰胺衍生物已表现出特定的抗病毒活性,为探索给定化合物中相似的特性提供了基础 (Chen 等,2010)。

酶抑制和计算分析

- 酶抑制潜力:具有与目标磺酰胺类似结构的化合物已被研究其酶抑制活性,包括对 α-葡萄糖苷酶和乙酰胆碱酯酶 (Abbasi 等,2019)。

- 计算分析:使用分子对接等计算工具有助于理解类似磺酰胺与各种生物靶标之间的相互作用和潜在影响 (El-Gilil,2019)。

抗菌效力和结构研究

- 抗菌效力:对具有苯二氧六环部分的磺酰胺的研究表明它们作为抗菌剂的强大潜力,目标化合物可能具有这种特性 (Abbasi 等,2016)。

- 结构分析:对类似化合物的研究包括详细的结构分析,这对于理解这些化合物的活性和潜在应用至关重要 (Komshina 等,2020)。

抗氧化剂和抗菌筛选

- 抗氧化活性:某些具有磺酰胺结构的吲哚衍生物已被评估其抗氧化特性,为目标化合物的可能应用领域提供了可能 (Aziz 等,2021)。

- 抗菌评价:已合成含有磺酰胺部分的新型杂环化合物,并评估了它们的抗菌活性 (Azab 等,2013)。

未来方向

The future directions for this compound would likely depend on its intended use. If it exhibits promising biological activity, it could be further optimized and potentially developed into a new pharmaceutical. Alternatively, if it has interesting optical or electronic properties, it could find use in material science applications .

作用机制

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . This suggests that this compound may interact with its targets to induce changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to exhibit various biologically vital properties . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body , suggesting that this compound may affect multiple biochemical pathways.

Result of Action

Given the biological activities of indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

属性

IUPAC Name |

N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c27-22-8-7-21(25-12-9-16-3-1-2-4-19(16)25)24-26(22)13-11-23-31(28,29)18-5-6-20-17(15-18)10-14-30-20/h1-9,12,15,23H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTJKJMOPVDFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2999943.png)

![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)

![N-(2-bromophenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2999950.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2999951.png)

![3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2999952.png)

![imidazo[1,2-b]pyridazin-8(5H)-one](/img/structure/B2999954.png)

![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)

![Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2999966.png)